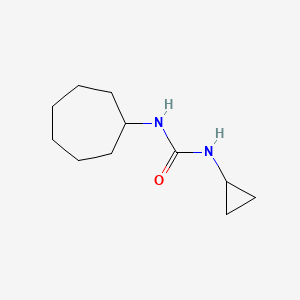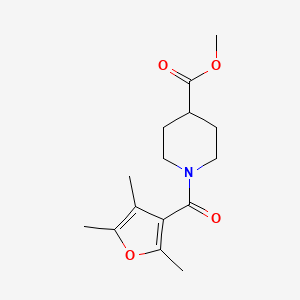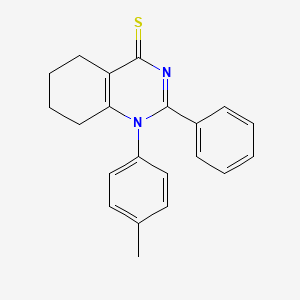
1-Cycloheptyl-3-cyclopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-3-cyclopropylurea, also known as CCPU, is a chemical compound that has been widely studied for its potential therapeutic applications. CCPU is a derivative of urea and belongs to the class of cyclic ureas. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-Cycloheptyl-3-cyclopropylurea is not fully understood. However, it is believed to act on the GABA receptor system, which is involved in the regulation of neuronal activity. This compound has been found to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been found to reduce pain in animal models of chronic pain. In addition, this compound has been found to reduce anxiety in animal models of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cycloheptyl-3-cyclopropylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its properties. However, this compound also has some limitations. It has a relatively short half-life, which can make it difficult to study in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-Cycloheptyl-3-cyclopropylurea. One direction is the development of new drugs based on this compound for the treatment of neurological disorders. Another direction is the study of the exact mechanism of action of this compound, which could lead to a better understanding of the GABA receptor system. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity of the compound.
Méthodes De Synthèse
The synthesis of 1-Cycloheptyl-3-cyclopropylurea involves the reaction of cycloheptanone with cyclopropylisocyanate in the presence of a catalyst. The reaction results in the formation of this compound as a white crystalline powder. The synthesis of this compound has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-Cycloheptyl-3-cyclopropylurea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. These properties make this compound a promising candidate for the development of new drugs to treat neurological disorders such as epilepsy, chronic pain, and anxiety.
Propriétés
IUPAC Name |
1-cycloheptyl-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(13-10-7-8-10)12-9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDMFXSUXCLULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3'-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7504065.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7504071.png)

![3-Cyclopropyl-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7504085.png)
![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-ethoxybenzoate](/img/structure/B7504089.png)
![[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate](/img/structure/B7504097.png)

![7-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7504102.png)
![N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7504110.png)

![1-[(4-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7504113.png)

![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7504144.png)
